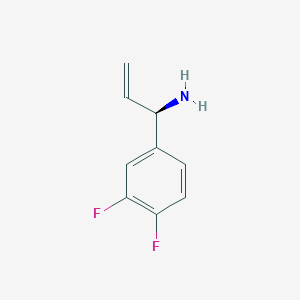

(1R)-1-(3,4-Difluorophenyl)prop-2-enylamine

Description

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CP-Amine) is a chiral cyclopropane derivative with a 3,4-difluorophenyl substituent. It serves as a critical intermediate in synthesizing Ticagrelor, a P2Y₁₂ receptor antagonist used to prevent thrombotic events . The stereochemistry of CP-Amine—(1R,2S)—is essential for its role in forming the active pharmaceutical ingredient (API). Its hydrochloride salt (CAS: 1156491-10-9) is listed as a key intermediate in Ticagrelor production, highlighting its industrial significance . CP-Amine’s structural rigidity and fluorine substituents contribute to its metabolic stability and binding affinity in drug formulations .

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

(1R)-1-(3,4-difluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9F2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m1/s1 |

InChI Key |

RLCDWCQLJLLBAL-SECBINFHSA-N |

Isomeric SMILES |

C=C[C@H](C1=CC(=C(C=C1)F)F)N |

Canonical SMILES |

C=CC(C1=CC(=C(C=C1)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,4-Difluorophenyl)prop-2-enylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and propargylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and solvents to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(3,4-Difluorophenyl)prop-2-enylamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,4-Difluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(1R)-1-(3,4-Difluorophenyl)prop-2-enylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (1R)-1-(3,4-Difluorophenyl)prop-2-enylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism of action would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

CP-Amine’s stereoisomers, such as (1R,2R)- and (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, are critical impurities or alternative intermediates in Ticagrelor synthesis. These isomers differ in spatial arrangement, impacting their reactivity and utility:

- Chiral Resolution : Separation of these isomers requires advanced chromatographic techniques to ensure API purity >99% .

Salt Forms and Co-Crystals

CP-Amine forms salts with various counterions, altering solubility and stability:

- Hydrochloride Salt : Preferred for its high crystallinity and ease of handling in large-scale synthesis .

- Urea Impurity : A byproduct (l-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl urea) formed during CP-Amine synthesis; controlled to <0.1% in final batches .

Functional Analogues

- Prop-2-enylamine vs.

- Fluorinated Analogues : Compounds like 4,6-dichloro-2-propylthiopyrimidine-5-amine (CAS: 145783-15-9) lack the cyclopropane moiety but share fluorophenyl groups, emphasizing fluorine’s role in enhancing lipophilicity and target binding .

Biological Activity

(1R)-1-(3,4-Difluorophenyl)prop-2-enylamine is an organic compound notable for its potential biological activities. This compound features a chiral center and a difluorophenyl group, which enhances its chemical reactivity and possible interactions with biological targets. The following sections detail its biological activity, including enzyme inhibition, receptor interactions, and cytotoxic effects.

Chemical Structure and Properties

- Molecular Formula : C9H10F2N

- Molecular Weight : Approximately 173.18 g/mol

- Chirality : The (1R) configuration indicates specific stereochemistry that may influence its biological interactions.

Biological Activity Overview

Research has indicated that (1R)-1-(3,4-Difluorophenyl)prop-2-enylamine exhibits several biological activities, primarily through its interaction with various enzymes and receptors. Key areas of interest include:

- Enzyme Inhibition : The compound shows potential in inhibiting specific enzymes, which can be beneficial for therapeutic applications.

- Receptor Binding : Its structural features may allow it to bind effectively to certain receptors, influencing physiological responses.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibition properties of (1R)-1-(3,4-Difluorophenyl)prop-2-enylamine. For instance:

- α-Glucosidase Inhibition : Compounds structurally similar to (1R)-1-(3,4-Difluorophenyl)prop-2-enylamine have demonstrated significant inhibition of α-glucosidase activity, which is crucial in managing diabetes by slowing carbohydrate absorption.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of (1R)-1-(3,4-Difluorophenyl)prop-2-enylamine have been evaluated against various cancer cell lines:

- HeLa Cells : Studies show that related compounds exhibit cytotoxicity with IC50 values around 10.46 μM, indicating potential for anticancer applications.

| Cell Line | IC50 Value (μM) | Selectivity Ratio |

|---|---|---|

| HeLa | 10.46 ± 0.82 | 17.4 vs MRC-5 |

This suggests that while the compound may be effective against cancer cells, it exhibits selectivity that could minimize damage to normal cells.

Case Studies and Research Findings

Several research studies have focused on the biological activity of compounds related to (1R)-1-(3,4-Difluorophenyl)prop-2-enylamine:

- In Vitro Studies : Investigations into the binding affinity of these compounds to various receptors have shown promising results in terms of therapeutic potential.

- Molecular Docking Studies : These studies provide insights into the binding modes of the compound with target proteins, elucidating structure-activity relationships that guide further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.